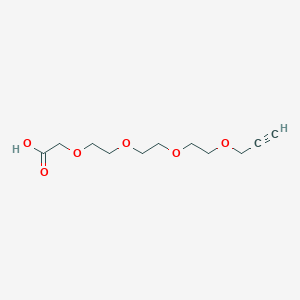

Propargyl-PEG3-CH2COOH

Beschreibung

Conceptual Framework of Polyethylene (B3416737) Glycol (PEG) Derivatives in Bioconjugation

Polyethylene glycol (PEG) is a biocompatible and water-soluble polymer extensively utilized in medicine and chemistry. escholarship.org The process of attaching PEG chains to molecules, known as PEGylation, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents and nanoparticles. nih.govmdpi.com PEGylation can enhance the solubility and in vivo stability of conjugated molecules, and reduce their clearance rate from circulation, thereby optimizing their efficacy. mdpi.com

PEG derivatives, which are PEGs modified with reactive functional groups, are instrumental in bioconjugation. nih.govwalshmedicalmedia.com These derivatives can be synthesized with a variety of terminal functionalities, allowing for their attachment to a wide range of biomolecules, including proteins, peptides, and oligonucleotides. nih.govwalshmedicalmedia.com The choice of the PEG derivative, including its molecular weight and the nature of its functional groups, is critical for achieving the desired properties of the final conjugate. mdpi.comnih.gov

Significance of Bifunctional Linkers in Tailored Molecular Architectures

Bifunctional linkers are molecules that possess two reactive ends, enabling the connection of two different molecules. thermofisher.comnih.gov These "molecular bridges" are fundamental in creating complex, tailored molecular architectures with specific functions. bldpharm.com The characteristics of the linker, such as its length, flexibility, and polarity, can significantly influence the properties and biological activity of the resulting conjugate. enamine.net

In the realm of chemical biology, bifunctional linkers are indispensable tools for a variety of applications. highforceresearch.com They are used to attach imaging labels to biomolecules for diagnostic purposes, to conjugate peptide vectors to drugs to improve cell permeability, and to create antibody-drug conjugates (ADCs) for targeted cancer therapy. highforceresearch.comnih.gov The ability to rationally design and synthesize bifunctional linkers with specific properties is crucial for advancing these fields. enamine.net Propargyl-PEG4-CH2CO2H is a prime example of a heterobifunctional linker, where one end can react with an amine group and the other with an azide (B81097) group, allowing for precise and controlled conjugation strategies. creative-biolabs.comruixibiotech.com

Historical Development of Click Chemistry and its Foundational Role for Propargyl-PEG4-CH2CO2H Applications

The concept of "click chemistry" was introduced in 2001 by K. Barry Sharpless, Hartmuth C. Kolb, and M.G. Finn, describing a set of powerful, selective, and high-yielding reactions for the rapid synthesis of complex molecules. wmocollege.ac.in The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction. wmocollege.ac.inacs.org This reaction involves the formation of a stable triazole ring from the reaction between an azide and a terminal alkyne, catalyzed by copper(I). wmocollege.ac.in

The development of click chemistry has revolutionized the field of bioconjugation. nih.gov Its high efficiency, specificity, and biocompatibility make it an ideal tool for labeling and modifying biomolecules in complex biological environments. wmocollege.ac.inacs.org The propargyl group (a terminal alkyne) present in Propargyl-PEG4-CH2CO2H is specifically designed to participate in click chemistry reactions. creative-biolabs.combroadpharm.com This allows for the highly efficient and specific attachment of this linker to any molecule bearing an azide group. creative-biolabs.comruixibiotech.com The carboxylic acid end of the linker can then be used to attach to another molecule, such as a protein or a drug, through standard amide bond formation. creative-biolabs.comruixibiotech.com This dual reactivity makes Propargyl-PEG4-CH2CO2H a versatile tool for constructing a wide array of complex biomolecular conjugates for various research applications. axispharm.com

Detailed Research Findings

The utility of Propargyl-PEG4-CH2CO2H is rooted in its distinct chemical properties, which are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C11H18O6 | broadpharm.comglycomindsynth.com |

| Molecular Weight | 246.3 g/mol | broadpharm.comcreative-biolabs.comglycomindsynth.com |

| Purity | Typically ≥95-98% | broadpharm.comglycomindsynth.comsigmaaldrich.com |

| CAS Number | 1694731-93-5 | broadpharm.comglycomindsynth.com |

The carboxylic acid group can be activated by reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU) to react with primary amine groups, forming a stable amide bond. broadpharm.comcreative-biolabs.comruixibiotech.com The propargyl group readily undergoes copper-catalyzed click chemistry with azide-containing molecules to form a stable triazole linkage. broadpharm.comcreative-biolabs.comruixibiotech.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O6/c1-2-3-14-4-5-15-6-7-16-8-9-17-10-11(12)13/h1H,3-10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRNNISHHNMYAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1694731-93-5 | |

| Record name | 3,6,9,12-tetraoxapentadec-14-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations Involving Propargyl Peg4 Ch2co2h

Strategies for the De Novo Synthesis of Propargyl-PEGn-Carboxylic Acid Scaffolds

The de novo synthesis of Propargyl-PEGn-carboxylic acid scaffolds typically involves the sequential construction of the oligo(ethylene glycol) (OEG) chain with the desired terminal functionalities. One common approach begins with a protected bifunctional initiator. For instance, a mono-propargylated ethylene (B1197577) glycol derivative can initiate the ring-opening polymerization of ethylene oxide. The resulting polymer will have a propargyl group at one terminus and a hydroxyl group at the other. Subsequent oxidation of the terminal hydroxyl group to a carboxylic acid, followed by deprotection, yields the target molecule.

Another strategy involves the step-wise addition of ethylene glycol units. This can be achieved by reacting a halo-terminated oligo(ethylene oxide) with a hydroxyl-terminated oligo(ethylene oxide) to extend the chain. google.com By carefully choosing the starting materials with the appropriate terminal groups (or protected versions thereof), a Propargyl-PEGn-carboxylic acid can be constructed with a defined chain length. For example, starting with propargyl alcohol and reacting it with a protected halo-PEG-acid derivative would be a viable route.

The synthesis of discrete PEG linkers can also be accomplished by employing a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to couple smaller OEG fragments. nih.gov For instance, an alkyne-terminated OEG can be reacted with an azide-functionalized OEG to generate longer PEG chains. nih.gov

Functional Group Interconversions on the PEG Backbone to Yield Propargyl and Carboxylic Acid Termini

A prevalent and efficient method for introducing the propargyl and carboxylic acid termini onto a pre-existing PEG backbone involves the chemical modification of a heterobifunctional PEG starting material, such as α-hydroxyl-ω-carboxyl PEG. mdpi.comresearchgate.net In a typical procedure, the carboxyl group is first converted to a propargyl ester. This is often achieved by forming the potassium salt of the carboxylic acid and subsequently reacting it with propargyl bromide. mdpi.comresearchgate.net

Following the propargylation of the carboxyl end, the hydroxyl terminus is then converted to a carboxylic acid. A common method for this transformation is the reaction of the hydroxyl group with succinic anhydride (B1165640) in the presence of a base like triethylamine (B128534) (TEA) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.comresearchgate.net This reaction sequence yields the desired α-carboxyl-ω-propargyl PEG. mdpi.comresearchgate.net

Alternatively, a hydroxyl-terminated PEG can be deprotonated with a strong base, such as sodium hydride or potassium hydroxide, followed by a nucleophilic substitution reaction with propargyl bromide to introduce the alkyne functionality. mdpi.compreprints.org The other terminus can then be functionalized to a carboxylic acid.

The table below summarizes a typical two-step synthesis of a propargyl-PEG-carboxylic acid from a commercially available HOOC-PEG-OH.

| Step | Reactants | Reagents | Product | Yield (%) |

| 1 | HOOC-PEG-OH | 1. KOH, DMF2. Propargyl bromide | α-hydroxyl-ω-propargyl PEG | 96.2 mdpi.com |

| 2 | α-hydroxyl-ω-propargyl PEG | Succinic anhydride, DMAP, TEA, 1,4-Dioxane | α-carboxyl-ω-propargyl PEG | 92 mdpi.com |

Regioselective and Stereoselective Synthesis of Propargyl-PEG4-CH2CO2H Analogues

The synthesis of analogues of Propargyl-PEG4-CH2CO2H with specific regiochemistry and stereochemistry requires precise control over the synthetic route. Regioselectivity is often achieved by using protecting groups to differentiate between two similar functional groups. For instance, in the synthesis of heterobifunctional OEG linkers, one of two hydroxyl groups on an OEG can be selectively converted to an alkyne or azide (B81097) functionality, while the other is activated for further modification. nih.govrsc.org

Stereoselectivity can be introduced by using chiral starting materials or catalysts. For example, the synthesis of enantiomerically pure functionalized oxazolidinones from chiral aziridines demonstrates a method for creating stereocenters in a molecule. researchgate.net While not directly applied to Propargyl-PEG4-CH2CO2H in the provided sources, similar principles could be adapted. For instance, starting with a chiral, non-racemic PEG-diol would allow for the synthesis of stereochemically defined analogues.

The regioselective synthesis of 1,4-disubstituted 1,2,3-bistriazoles from N-propargyl PEG derivatives highlights the importance of controlling the position of functional groups for subsequent reactions. researchgate.net

Mechanistic Studies of Propargylation Reactions Relevant to PEG Chemistry

The introduction of the propargyl group onto the PEG backbone often relies on well-established reaction mechanisms. The Williamson ether synthesis is a common method for forming the ether linkage between the PEG hydroxyl group and the propargyl group. nih.govnumberanalytics.com This reaction proceeds via an SN2 mechanism, where the alkoxide, formed by deprotonating the PEG's terminal hydroxyl group with a base, acts as a nucleophile and attacks the electrophilic carbon of propargyl bromide, displacing the bromide leaving group. nih.govnumberanalytics.com The choice of solvent can significantly impact the regioselectivity of this reaction. rsc.org

Another relevant reaction is the Nicholas reaction, which offers an alternative, acid-promoted method for propargylation, particularly useful for base-sensitive molecules. nih.gov This reaction involves the formation of a cobalt-stabilized propargyl cation, which is then attacked by a nucleophile, such as a hydroxyl or carboxyl group on the PEG chain. nih.gov

The mechanism for the propargylation of a carboxylic acid terminus to form a propargyl ester involves the activation of the carboxylic acid, often by conversion to its carboxylate salt. The carboxylate anion then acts as a nucleophile, attacking propargyl bromide in an SN2 fashion. mdpi.comresearchgate.net

The table below outlines key mechanistic aspects of common propargylation reactions.

| Reaction | Key Features | Mechanism | Reference |

| Williamson Ether Synthesis | Base-mediated ether formation from an alcohol and an alkyl halide. | SN2 | nih.govnumberanalytics.com |

| Nicholas Reaction | Acid-promoted propargylation using a dicobalt hexacarbonyl-stabilized propargyl cation. | Nucleophilic addition to a stabilized carbocation. | nih.gov |

| Esterification | Conversion of a carboxylic acid to an ester using an alkyl halide. | SN2 | mdpi.comresearchgate.net |

Chemoselective Reaction Mechanisms and Bioconjugation Strategies Enabled by Propargyl Peg4 Ch2co2h

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with the Propargyl Moiety

The propargyl group of Propargyl-PEG4-CH2CO2H is a key component for "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). broadpharm.compcbiochemres.com This reaction involves the formation of a stable triazole ring by linking the terminal alkyne of the propargyl group with an azide-containing molecule. creative-biolabs.comnih.gov The reaction is highly efficient and specific, proceeding under mild conditions, often in aqueous environments, which is ideal for working with sensitive biological molecules. nih.govplos.org

The kinetics of the CuAAC reaction can be complex and are influenced by the concentration of the copper catalyst. nih.gov When copper is present in catalytic amounts, the reaction rate can be nearly zero-order with respect to the azide (B81097) and alkyne concentrations. nih.gov However, at non-catalytic concentrations of copper, the rate is typically first-order for both the azide and the alkyne. nih.gov

The catalytic cycle of CuAAC is generally understood to involve the following key steps:

Formation of the Copper(I) Acetylide: The process begins with the in situ reduction of a Copper(II) salt (like CuSO4) to the active Copper(I) species, often facilitated by a reducing agent such as sodium ascorbate (B8700270). acs.orgnih.gov The Cu(I) ion then coordinates with the terminal alkyne of the propargyl group to form a copper(I) acetylide intermediate. nih.gov

Coordination with Azide: The azide-containing molecule then coordinates to the copper center. uio.no

Cycloaddition: A [3+2] cycloaddition reaction occurs between the activated alkyne and the azide, leading to the formation of a six-membered copper-triazolide intermediate. uio.no

Protonolysis and Catalyst Regeneration: The cycle concludes with protonolysis, which releases the stable 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst, allowing it to participate in further reaction cycles. uio.no

Recent studies have suggested that the active catalytic species may involve more than one copper atom, with dinuclear copper complexes potentially being more active than mononuclear species. acs.orguio.no This can lead to a more complex kinetic profile, with the reaction rate showing a second-order dependence on the copper concentration under certain conditions. acs.orgnih.gov

To achieve high efficiency in bioconjugation while preserving the function of sensitive biomolecules, careful optimization of the CuAAC reaction conditions is crucial. plos.org Key parameters to consider include:

Copper Concentration: Generally, copper concentrations between 50 and 100 µM are recommended to achieve a sufficient reaction rate without causing damage to biomolecules. jenabioscience.com

Ligands: The use of chelating ligands is essential to stabilize the Cu(I) catalyst, prevent its oxidation to the inactive Cu(II) state, and minimize side reactions. nih.govplos.org Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a widely used water-soluble ligand that is effective in protecting the copper catalyst and enhancing reaction efficiency. nih.gov

Reducing Agents: Sodium ascorbate is the most common reducing agent used to generate the active Cu(I) species from a Cu(II) precursor in situ. nih.govnih.gov However, byproducts of ascorbate oxidation can sometimes lead to unwanted side reactions with proteins. jenabioscience.comnih.gov

pH and Buffers: The reaction is typically performed in buffers such as phosphate, carbonate, or HEPES at a pH range of 6.5 to 8.0. jenabioscience.comnih.gov Tris buffer should be avoided as it can inhibit the copper catalyst. jenabioscience.comnih.gov

Additives: To counteract potential side reactions from ascorbate oxidation, additives like aminoguanidine (B1677879) can be used to trap reactive carbonyl byproducts. nih.gov

| Parameter | Recommended Condition | Rationale |

|---|---|---|

| Copper (Cu) Concentration | 50 - 100 µM jenabioscience.com | Balances reaction rate with minimizing potential biomolecule damage. jenabioscience.com |

| Ligand | THPTA (at least 5 equivalents to Cu) nih.gov | Stabilizes Cu(I), prevents oxidation, and increases reaction efficiency. nih.gov |

| Reducing Agent | Sodium Ascorbate nih.govnih.gov | Efficiently generates the active Cu(I) catalyst in situ. nih.govnih.gov |

| pH | 6.5 - 8.0 jenabioscience.comnih.gov | Maintains the stability and activity of many biomolecules and the catalyst. jenabioscience.comnih.gov |

| Buffer | Phosphate, Carbonate, HEPES jenabioscience.comnih.gov | Compatible with the CuAAC reaction; Tris buffer should be avoided. jenabioscience.comnih.gov |

| Additive | Aminoguanidine nih.gov | Scavenges reactive byproducts from ascorbate oxidation. nih.gov |

The potential toxicity of copper catalysts limits the use of CuAAC in living organisms. pcbiochemres.comtcichemicals.com This has spurred the development of copper-free click chemistry alternatives. The most prominent of these is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). pcbiochemres.comnih.gov

SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), instead of a terminal alkyne like the propargyl group. pcbiochemres.comtcichemicals.com The high ring strain of these molecules provides the activation energy needed for the cycloaddition to occur with an azide without the need for a copper catalyst. tcichemicals.compnas.org This makes SPAAC a bioorthogonal reaction, meaning it can proceed within a living system without interfering with native biochemical processes. wikipedia.orgacs.org

While Propargyl-PEG4-CH2CO2H itself is not directly used in SPAAC, the principles of this alternative highlight the strategies employed to circumvent the limitations of copper catalysis for in vivo applications. For in vivo studies requiring the functionality of a PEGylated linker, a researcher would choose a linker with a strained alkyne instead of a propargyl group.

Optimization of Copper-Mediated Reaction Conditions for Bioconjugation Efficiency

Amide Bond Formation via the Carboxylic Acid Functionality

The other reactive end of Propargyl-PEG4-CH2CO2H is the terminal carboxylic acid group (-COOH). broadpharm.comcreative-biolabs.com This group can be used to form a stable amide bond with a primary amine (-NH2) present on a biomolecule or other substrate. thermofisher.comresearchgate.net This reaction provides a second, independent method for conjugation, allowing for the creation of complex molecular architectures.

Carboxylic acids are not inherently reactive enough to readily form amide bonds with primary amines. rsc.org Therefore, activating reagents are required to convert the carboxyl group into a more reactive intermediate. thermofisher.comresearchgate.net Common activating reagents include:

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC): EDC is a water-soluble carbodiimide (B86325) that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. thermofisher.comresearchgate.netresearchgate.net This intermediate can then react with a primary amine to form an amide bond, releasing a soluble urea (B33335) byproduct. thermofisher.com

N,N'-Dicyclohexylcarbodiimide (DCC): DCC functions similarly to EDC but is not water-soluble and is therefore more commonly used in organic synthesis rather than aqueous bioconjugation. thermofisher.comthermofisher.com

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU): HATU is a uronium-based coupling reagent that is highly efficient for amide bond formation, often leading to higher yields and faster reaction times compared to carbodiimides. dokumen.pub

To improve the efficiency and stability of the activated intermediate, especially in aqueous solutions, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, are often used in conjunction with EDC. rsc.orgthermofisher.com EDC activates the carboxyl group, which then reacts with NHS to form a more stable NHS ester. broadpharm.com This NHS ester is less susceptible to hydrolysis and can be more efficiently conjugated to a primary amine. rsc.org

The activated carboxylic acid of Propargyl-PEG4-CH2CO2H can be conjugated to a wide range of biomolecules that possess primary amine groups. thermofisher.comresearchgate.net These include:

Proteins and Peptides: The N-terminus of a polypeptide chain and the side chain of lysine (B10760008) residues contain primary amines that are accessible for conjugation. thermofisher.com

Amine-modified Oligonucleotides: Synthetic DNA or RNA can be functionalized with primary amines to allow for their conjugation. biochempeg.com

Small Molecules and Drug Compounds: Many small molecules used in drug development contain primary amine groups that can be used for linking to other molecules.

The formation of a stable amide bond through this method allows for the permanent attachment of the propargyl-PEG linker to the biomolecule of interest. creative-biolabs.com This "pre-functionalized" biomolecule can then be used in a subsequent CuAAC reaction to attach a second molecule containing an azide group.

Control of Coupling Selectivity and Yield in Complex Biological Milieus

Achieving high selectivity and yield when using linkers like Propargyl-PEG4-CH2CO2H in complex biological environments—such as cell lysates, serum, or within living cells—is a significant challenge. nobelprize.org The success of the conjugation chemistry hinges on mitigating side reactions and overcoming catalyst inhibition caused by the vast number of endogenous molecules. mdpi.comnih.gov

For CuAAC reactions, the primary challenges are the cytotoxicity of the copper(I) catalyst and its deactivation by cellular components like glutathione (B108866) and cysteine residues. mdpi.comnih.gov To address this, specialized water-soluble ligands have been developed to protect the copper catalyst, reduce its toxicity, and accelerate the reaction. This allows for lower, less toxic concentrations of copper to be used effectively. mdpi.comresearchgate.net Studies have shown that using probes with azide groups and tags with alkyne groups (like the propargyl group) can lead to cleaner results, as terminal alkynes are more susceptible to side reactions with biological nucleophiles. mdpi.comnih.gov

Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a powerful alternative by eliminating the need for a toxic copper catalyst. nobelprize.orgnih.govmdpi.com The reaction is driven by the high ring strain of a cyclooctyne partner, which reacts selectively with an azide. nobelprize.org The choice of cyclooctyne (e.g., DBCO, BCN) is critical, as it influences reaction kinetics and specificity. researchgate.net While SPAAC is highly bioorthogonal, its reaction rates can be slower than CuAAC, which may be a consideration for time-sensitive applications. nobelprize.orgrsc.org

The table below summarizes key factors and strategies for controlling selectivity and yield in different biological contexts.

Table 1: Factors Influencing Coupling Selectivity and Yield

| Reaction Type | Factor | Strategy for Control | Impact on Selectivity & Yield |

| CuAAC | Copper (Cu(I)) Catalyst Toxicity | Use of chelating ligands (e.g., THPTA, BTTAA) to stabilize Cu(I) and reduce cellular toxicity. mdpi.comnih.gov | Enhances biocompatibility, allowing for reactions in living systems; protects catalyst from inactivation. mdpi.com |

| CuAAC | Competing Molecules | Utilize copper-chelating azides to accelerate the reaction, reducing the required catalyst concentration and reaction time. researchgate.net | Increases reaction rate and efficiency, minimizing side reactions with endogenous molecules. researchgate.net |

| CuAAC | Reactant Orientation | Use an azide-functionalized probe to react with the alkyne linker on the biomolecule. mdpi.com | Minimizes non-specific labeling, as alkynes are more prone to side reactions with cellular nucleophiles. nih.gov |

| SPAAC | Reaction Kinetics | Select a strained cyclooctyne partner (e.g., DBCO, BCN) with appropriate reactivity for the specific application. researchgate.net | Faster kinetics reduce the time required for labeling, which can be advantageous for dynamic processes. rsc.org |

| SPAAC | Steric Hindrance | Optimize the linker length (e.g., the PEG4 spacer) and the structure of the azide and cyclooctyne partners. | Can improve accessibility of reactive groups, especially when labeling large biomolecules like antibodies. |

| General | pH and Buffer | Maintain optimal pH to ensure the stability of reactants and the protonation state of functional groups (e.g., the carboxylic acid). | Prevents degradation of reagents and ensures the desired reactivity of the functional groups. |

Orthogonal Reactivity and Multi-Step Bioconjugation Strategies Utilizing Propargyl-PEG4-CH2CO2H

The true power of Propargyl-PEG4-CH2CO2H lies in its orthogonal reactive handles: the propargyl group and the carboxylic acid. creative-biolabs.com Orthogonal chemistry refers to reactions that can occur in the same vessel without interfering with one another. researchgate.net This dual functionality allows for precise, multi-step bioconjugation strategies, essential for constructing complex molecular architectures like antibody-drug conjugates (ADCs) or sophisticated molecular probes. acs.orgsigmaaldrich.com

A typical multi-step strategy involves a sequential two-step process:

Amide Bond Formation: The carboxylic acid terminus of Propargyl-PEG4-CH2CO2H is first activated, commonly using carbodiimide chemistry with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). creative-biolabs.combroadpharm.com This activated ester then reacts with a primary amine on a biomolecule (Biomolecule A), such as a lysine residue on an antibody, to form a stable amide bond.

Click Chemistry Reaction: After the first conjugation and subsequent purification, the propargyl group on the newly formed "Biomolecule A-linker" conjugate is available for a second reaction. An azide-modified molecule (Molecule B), such as a cytotoxic drug, a fluorescent dye, or another protein, is introduced. medchemexpress.com A click reaction (either CuAAC or SPAAC) is then performed to covalently link Molecule B to the propargyl group, yielding the final, precisely assembled bioconjugate. creative-biolabs.comnih.gov

This step-wise approach provides exceptional control over the final product's composition and structure. It is particularly valuable in the development of ADCs, where a specific drug-to-antibody ratio is often desired to ensure a therapeutic window. sigmaaldrich.com By using a payload intermediate with a pre-attached linker, the synthetic route to the final ADC can be significantly shortened. sigmaaldrich.com

The table below outlines a generalized workflow for a multi-step bioconjugation using Propargyl-PEG4-CH2CO2H.

Table 2: Generalized Multi-Step Bioconjugation Workflow

| Step | Reaction | Reactant 1 | Reactant 2 | Coupling Reagents/Catalyst | Product | Purpose |

| 1 | Amide Coupling | Biomolecule A (e.g., Antibody with -NH2) | Propargyl-PEG4-CH2CO2H | EDC, NHS | Biomolecule A-PEG4-Propargyl | Attaches the linker to the first biomolecule. creative-biolabs.combroadpharm.com |

| 2 | Click Chemistry (CuAAC) | Biomolecule A-PEG4-Propargyl | Molecule B (e.g., Azide-Drug) | Cu(I) source (e.g., CuSO4), Ligand (e.g., THPTA) | Biomolecule A-linker-Molecule B | Covalently attaches the second molecule via a stable triazole ring. creative-biolabs.commdpi.com |

| 2 (Alternative) | Click Chemistry (SPAAC) | Biomolecule A-PEG4-Propargyl | Molecule B (e.g., Azide-Fluorophore) | Strained Alkyne Partner (e.g., DBCO-Fluorophore) | Biomolecule A-linker-Molecule B | Provides a copper-free method for attaching the second molecule, ideal for live-cell applications. nobelprize.orgnih.gov |

Advanced Applications of Propargyl Peg4 Ch2co2h in Chemical Biology and Medicinal Chemistry

Engineering of Targeted Bioconjugates for Cellular and Subcellular Studies

The distinct functionalities at each end of the Propargyl-PEG4-CH2CO2H molecule allow for its use as a linker in the creation of sophisticated bioconjugates. The propargyl group serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. axispharm.com This allows for the stable, covalent attachment of the linker to molecules that have been modified to contain an azide (B81097) group, such as proteins, peptides, or nucleic acids.

Simultaneously, the carboxylic acid group can be activated to form an amide bond with amine groups present on other molecules of interest, such as fluorescent dyes, imaging agents, or targeting ligands. This dual reactivity is instrumental in constructing targeted bioconjugates for research purposes. For instance, a fluorescent probe can be attached to one end of the linker and a cell-penetrating peptide to the other, facilitating studies of cellular uptake and subcellular localization. This method is used for labeling and tracking cells, with the stable triazole bond formed during click chemistry ensuring the integrity of the conjugate during the experiment.

Site-Specific Modification of Proteins and Peptides (PEGylation)

PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely used strategy to improve the therapeutic properties of proteins and peptides. axispharm.com Propargyl-PEG4-CH2CO2H serves as a reagent for site-specific PEGylation.

By introducing an azide-bearing unnatural amino acid into a specific site of a protein's sequence through genetic engineering, the propargyl group of the linker can be precisely directed to that location via the CuAAC reaction. This results in a homogeneously modified protein population, where each molecule has a PEG4 chain attached at the same, predetermined site. This precision is a significant advantage over traditional PEGylation methods that randomly target native amino acids like lysine (B10760008), which often results in a heterogeneous mixture of products with varying biological activities.

The covalent attachment of the Propargyl-PEG4-CH2CO2H linker to a biomacromolecule can significantly alter its physiological behavior. The PEG4 chain, although short, increases the molecule's hydrophilicity and hydrodynamic radius. This modification can lead to an extended circulation half-life by reducing renal clearance and shielding the biomolecule from proteolytic enzymes.

While PEGylation is designed to enhance pharmacokinetic properties, it can sometimes lead to a decrease in the biological activity of the protein or peptide if the linker is attached at or near the active site. However, the site-specific nature of conjugation enabled by Propargyl-PEG4-CH2CO2H allows for the PEGylation to be directed to a region of the biomolecule that does not interfere with its function, thereby preserving its therapeutic efficacy.

| Parameter | Impact of PEGylation with Propargyl-PEG4-CH2CO2H | Rationale |

|---|---|---|

| Pharmacokinetics (Half-life) | Increased | The PEG chain increases the hydrodynamic size, reducing kidney filtration and clearance from the body. |

| Solubility | Increased | The hydrophilic ethylene (B1197577) glycol units enhance the water solubility of the modified biomolecule. precisepeg.combiochempeg.com |

| Biological Activity | Potentially preserved | Site-specific conjugation away from the active or binding sites minimizes functional interference. |

| Stability | Increased | The PEG chain provides a protective layer that shields the biomolecule from proteolytic enzymes. axispharm.com |

A primary goal of PEGylation is to reduce the immunogenicity of therapeutic proteins, particularly those of non-human origin. The PEG chain creates a "stealth" effect, masking epitopes on the protein surface that would otherwise be recognized by the immune system. This reduces the risk of an anti-drug antibody response.

The stability of the resulting conjugate is paramount for its in vivo efficacy. The bond formed by the CuAAC click reaction—a triazole ring—is exceptionally stable under physiological conditions. This ensures that the PEG linker does not prematurely detach from the biomolecule. Furthermore, producing a homogeneous bioconjugate through site-specific modification, as facilitated by Propargyl-PEG4-CH2CO2H, is a key strategy in reducing the potential for immunogenicity, as heterogeneous mixtures can present novel and unpredictable epitopes.

Impact on Biological Activity and Pharmacokinetic Profiles of Modified Biomacromolecules

Rational Design and Synthesis of Proteolysis Targeting Chimeras (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic molecules designed to eliminate specific unwanted proteins from the cell. These heterobifunctional molecules consist of three components: a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. precisepeg.combiochempeg.com By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the tagging of the target protein with ubiquitin, marking it for destruction by the cell's proteasome. precisepeg.comcellgs.com

The linker is a critical component that heavily influences a PROTAC's effectiveness. precisepeg.com Propargyl-PEG4-CH2CO2H is well-suited for this role and can be used in the synthesis of PROTACs. Its bifunctional nature allows it to connect the warhead to the E3 ligase ligand. For example, the carboxylic acid end can be coupled to an amine on one ligand, while the propargyl end can be "clicked" to an azide-modified second ligand.

PEG-based linkers are the most common type used in PROTAC design, with studies indicating they are used in over half of reported PROTACs. biochempeg.com The PEG component of Propargyl-PEG4-CH2CO2H imparts several beneficial properties:

Flexibility and Length: The length and flexibility of the linker are crucial for allowing the two ends of the PROTAC to simultaneously bind their respective protein partners and form a stable and productive ternary complex. precisepeg.comcellgs.com The defined length of the PEG4 chain allows for systematic optimization of the linker to achieve optimal degradation efficiency. biochempeg.com

| Linker Property | Contribution of Propargyl-PEG4-CH2CO2H | Significance in PROTAC Function |

|---|---|---|

| Functionality | Heterobifunctional (Alkyne and Carboxylic Acid) | Enables sequential and directional conjugation to the two different ligands (warhead and E3-recruiter). |

| Composition | PEG-based | Enhances hydrophilicity, solubility, and cell permeability of the final PROTAC molecule. precisepeg.combiochempeg.com |

| Length | Defined (tetraethylene glycol unit) | Linker length is a critical parameter that must be optimized to allow for efficient ternary complex formation. cellgs.com |

| Conjugation Chemistry | Amide coupling and Click Chemistry | Provides stable, covalent bonds for robust PROTAC architecture. |

The mechanism of action for a PROTAC hinges on its ability to induce the formation of a ternary complex (target protein–PROTAC–E3 ligase). cellgs.comnih.gov The linker does not simply tether the two ligands; it plays an active role in the stability and conformation of this complex. Research has shown that the linker can form its own interactions with the proteins, influencing the cooperativity of binding. nih.gov

The flexibility and length of the Propargyl-PEG4-CH2CO2H linker are critical variables. If the linker is too short, steric hindrance can prevent the formation of the ternary complex. cellgs.com If it is too long, it may not effectively bring the two proteins together for efficient ubiquitination. cellgs.com The PEG chain's ability to favorably influence the PROTAC's physicochemical properties, such as solubility and permeability, is essential for it to reach its intracellular target and execute its degradation function effectively. biochempeg.com Computational modeling and structural biology are increasingly used to rationally design linkers like Propargyl-PEG4-CH2CO2H to optimize the geometry of the ternary complex and maximize degradation selectivity and potency. nih.govnih.gov

Integration of Propargyl Peg4 Ch2co2h in Drug Delivery Systems and Biomaterials Science

Fabrication of Nanoparticle-Based Drug Delivery Platforms

The unique chemical architecture of Propargyl-PEG4-CH2CO2H makes it a valuable component in the creation of advanced nanoparticle-based drug delivery systems. axispharm.comcreative-biolabs.com Its bifunctional nature allows for the covalent attachment to various nanoparticle cores while presenting a reactive group for further functionalization.

Surface Functionalization for Enhanced Targeting and Biocompatibility

The surface of drug delivery nanoparticles plays a critical role in their in vivo performance, influencing circulation time, biodistribution, and cellular uptake. Propargyl-PEG4-CH2CO2H is instrumental in modifying these surfaces to improve both biocompatibility and targeting capabilities. mdpi.com The polyethylene (B3416737) glycol (PEG) component of the linker is well-established for its ability to create a "stealth" effect, reducing recognition by the immune system and prolonging circulation. creative-biolabs.commdpi.com This is achieved by forming a hydrophilic shield around the nanoparticle, which minimizes protein adsorption and subsequent clearance. nih.gov

The terminal propargyl group provides a versatile handle for the attachment of targeting ligands via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" chemistry reaction. creative-biolabs.combroadpharm.com This allows for the precise conjugation of molecules such as antibodies, peptides, or small molecules that can recognize and bind to specific receptors on target cells, thereby enhancing the delivery of the therapeutic payload to the desired site and minimizing off-target effects. The carboxylic acid end of the linker can be activated to react with primary amines on the nanoparticle surface, forming stable amide bonds and securely anchoring the PEG linker. creative-biolabs.comcreative-biolabs.com

Strategies for Controlled Release of Therapeutic Payloads

Effective drug delivery systems not only need to reach their target but also release their therapeutic cargo in a controlled manner. While Propargyl-PEG4-CH2CO2H itself is a non-cleavable linker, its incorporation into nanoparticle design can be part of a broader strategy for controlled release. creative-biolabs.com The functional groups it provides on the nanoparticle surface can be used to attach drug molecules through cleavable linkages that are sensitive to the microenvironment of the target tissue, such as low pH or the presence of specific enzymes. creative-biolabs.com

For instance, a therapeutic agent could be conjugated to the nanoparticle surface, which has been functionalized with Propargyl-PEG4-CH2CO2H, using a linker that is stable in the bloodstream but breaks down within the acidic environment of a tumor or inside a cell's endosome. This ensures that the drug is released preferentially at the site of action, increasing its therapeutic efficacy while reducing systemic toxicity.

Construction of Polyethylene Glycol-Hydrogels for Tissue Engineering and Regenerative Medicine

Polyethylene glycol (PEG) hydrogels are widely used in tissue engineering and regenerative medicine due to their high water content, biocompatibility, and tunable mechanical properties that can mimic the natural extracellular matrix. mdpi.comnih.gov Propargyl-PEG4-CH2CO2H serves as a valuable building block in the creation of these sophisticated 3D scaffolds. axispharm.com

Cross-linking Methodologies for Customizable Hydrogel Properties

The formation of a stable hydrogel network relies on the cross-linking of polymer chains. Propargyl-PEG4-CH2CO2H, with its terminal alkyne and carboxylic acid groups, offers multiple avenues for creating covalently cross-linked hydrogels. nih.govcreative-biolabs.com The propargyl group can participate in click chemistry reactions with azide-functionalized multi-arm PEG molecules to form a hydrogel network. broadpharm.com This method is highly efficient and allows for gelation to occur under mild, cell-friendly conditions.

Alternatively, the carboxylic acid group can be activated to form amide bonds with amine-terminated PEG polymers. broadpharm.com By varying the concentration of the cross-linking agents and the length of the PEG chains, the cross-linking density of the hydrogel can be precisely controlled. rsc.org This, in turn, allows for the customization of the hydrogel's mechanical properties, such as stiffness and elasticity, to match those of the target tissue, which is crucial for promoting cell growth and differentiation. rsc.orgresearchgate.net

Development of Stimuli-Responsive Hydrogel Systems

"Smart" or stimuli-responsive hydrogels, which undergo changes in their properties in response to specific environmental cues, are of great interest for advanced drug delivery and tissue engineering applications. nih.govmdpi.com These cues can be physical, such as temperature or light, or chemical, such as pH or the presence of specific enzymes. nih.gov

Propargyl-PEG4-CH2CO2H can be incorporated into the design of such systems. For example, the propargyl group can be used to attach bioactive molecules or therapeutic agents to the hydrogel matrix. broadpharm.com The release of these molecules can then be triggered by the degradation of the hydrogel network, which can be designed to be sensitive to specific stimuli. For instance, by incorporating enzymatically cleavable peptide sequences into the hydrogel backbone, the release of an encapsulated drug can be triggered by the activity of enzymes that are overexpressed in a particular disease state. Similarly, pH-sensitive linkers can be used to trigger drug release in the acidic microenvironment of tumors. dovepress.com

Application in Antibody-Drug Conjugate (ADC) Development

Antibody-drug conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. fujifilm.comglpbio.com The linker that connects the antibody to the drug is a critical component of the ADC, influencing its stability, pharmacokinetics, and efficacy. creative-biolabs.com Propargyl-PEG4-CH2CO2H is a valuable PEG linker that can be utilized in the synthesis of ADCs. creative-biolabs.comdcchemicals.com

The hydrophilic PEG spacer in Propargyl-PEG4-CH2CO2H can enhance the solubility and stability of the ADC. creative-biolabs.comcreative-biolabs.com The terminal carboxylic acid provides a point of attachment to the antibody, typically through reaction with lysine (B10760008) residues after activation. creative-biolabs.combroadpharm.com The propargyl group allows for the conjugation of the cytotoxic payload via a click chemistry reaction with an azide-modified drug molecule. creative-biolabs.combroadpharm.com This modular approach allows for the precise control over the drug-to-antibody ratio (DAR), which is a key parameter affecting the ADC's therapeutic window.

Below is a table summarizing the properties of Propargyl-PEG4-CH2CO2H:

| Property | Value | Source |

| Molecular Formula | C11H18O6 | creative-biolabs.comglycomindsynth.com |

| Molecular Weight | 246.3 g/mol | creative-biolabs.comglycomindsynth.com |

| CAS Number | 1694731-93-5 | creative-biolabs.combroadpharm.comglycomindsynth.com |

| Purity | >95% | creative-biolabs.comglycomindsynth.com |

| Functional Group 1 | Alkyne (Propargyl) | creative-biolabs.com |

| Functional Group 2 | Carboxylic Acid | creative-biolabs.comcreative-biolabs.com |

A table of research findings on the application of similar PEG linkers in ADC development:

| Research Finding | Significance | Source |

| PEG linkers enhance the solubility and stability of ADCs. | Improved pharmaceutical properties and in vivo performance. | creative-biolabs.com |

| PEGylation can prolong the circulation time of ADCs. | Increased opportunity for the ADC to reach the target tumor cells. | creative-biolabs.com |

| Click chemistry enables precise control over drug conjugation. | Leads to more homogeneous ADCs with a defined drug-to-antibody ratio. | creative-biolabs.combroadpharm.com |

| The linker can influence the release of the cytotoxic payload at the target site. | Optimizing the linker can improve the therapeutic index of the ADC. | creative-biolabs.com |

Optimization of Linker Design for Payload Attachment and Release

The method of conjugation is central to linker design. The propargyl group on the linker enables a highly specific and stable attachment to an azide-modified payload via click chemistry. creative-biolabs.com The carboxylic acid provides a reactive handle for conjugation to amine residues, such as lysine, on the antibody, typically requiring an activation step with reagents like EDC or HATU. cd-bioparticles.netbroadpharm.com This creates a stable, non-cleavable linkage, ensuring that the payload remains attached to the antibody until the entire ADC is internalized and degraded within the target cell. This contrasts with cleavable linkers, which are designed to release the payload upon encountering specific conditions within the tumor microenvironment or inside the cell, such as the presence of certain enzymes (e.g., cathepsins) or a lower pH. nih.gov

The table below summarizes key characteristics of different linker strategies, highlighting the role of components like PEG.

| Linker Feature | Role in ADC Design | Example | Research Finding |

| PEG Spacer | Increases hydrophilicity and solubility, improves pharmacokinetics. mdpi.comresearchgate.net | Propargyl-PEG4-CH2CO2H | The inclusion of a PEG spacer can help mask the hydrophobicity of the payload, allowing for higher drug-to-antibody ratios (DAR) without compromising the ADC's in vivo performance. researchgate.net |

| Cleavable Linker | Designed for payload release in response to specific triggers in the tumor environment (e.g., enzymes, pH). nih.gov | Maleimidocaproyl-valine-citrulline (mc-val-cit) | Used in ADCs like Polatuzumab vedotin, where the linker is cleaved by proteases within the target cell to release the payload MMAE. nih.gov |

| Non-Cleavable Linker | Relies on the degradation of the antibody backbone within the lysosome to release the payload. medchemexpress.com | Propargyl-PEG4-CH2CO2H based linkers | Provides a highly stable connection between the drug and antibody, which can reduce off-target toxicity. medchemexpress.com |

| Click Chemistry Moiety | Allows for highly efficient and specific conjugation of linker to payload or antibody. creative-biolabs.comaxispharm.com | Alkyne (Propargyl) | The propargyl group reacts with an azide-modified molecule to form a stable triazole bond, a cornerstone of modern bioconjugation. creative-biolabs.comaxispharm.com |

Influence on ADC Therapeutic Index and Tumor Selectivity

Research has shown that improving the hydrophilicity of an ADC can lead to a more favorable therapeutic index, in part by allowing for a higher drug-to-antibody ratio (DAR) without negatively impacting stability and clearance rates. researchgate.netresearchgate.net While a higher DAR can increase the in vitro potency of an ADC, it can also increase hydrophobicity, leading to aggregation and accelerated clearance. researchgate.net Hydrophilic linkers, such as those built with PEG components, can mitigate these effects. mdpi.com Studies have demonstrated that ADCs with hydrophilic linkers exhibit enhanced in vivo performance compared to those with more hydrophobic linkers, even at high DAR values. researchgate.net

Tumor selectivity of an ADC is primarily determined by the specificity of the monoclonal antibody for its target antigen on cancer cells. However, the linker's stability plays a crucial role in maintaining this selectivity. A highly stable linker, such as the one formed using Propargyl-PEG4-CH2CO2H, prevents the premature release of the cytotoxic payload into systemic circulation. Premature release can lead to off-target toxicity, damaging healthy cells and narrowing the therapeutic index. nih.gov The stable triazole bond formed via click chemistry and the robust amide bond ensure the payload remains attached until the ADC has reached its target, thereby preserving the tumor-selective action of the antibody. creative-biolabs.com

Surface Modification of Biomedical Implants and Diagnostic Devices

The functional groups of Propargyl-PEG4-CH2CO2H make it a valuable reagent for the surface modification of biomedical materials. axispharm.com Surface engineering is critical for improving the biocompatibility, functionality, and longevity of biomedical implants. numberanalytics.comnih.gov Modifying the surface of a material can alter its interaction with the biological environment without changing its bulk properties. nih.govnih.gov

Propargyl-PEG4-CH2CO2H can be used to create functional coatings on various substrates. The carboxylic acid group can be used to anchor the molecule to surfaces that have been pre-treated to possess primary amine groups. cd-bioparticles.netcd-bioparticles.net Once anchored, the exposed propargyl group is available for a subsequent click chemistry reaction. creative-biolabs.com This allows for the precise, covalent attachment of other molecules, such as antimicrobial peptides, growth factors, or targeting ligands that bear an azide (B81097) group.

This strategy is particularly relevant for creating anti-fouling and antimicrobial surfaces on medical implants to prevent infections and biofilm formation, which are serious complications. clinicbarcelona.org For instance, research has shown that modifying the surface of thermoplastic polyurethane, a material used in medical devices, with PEG derivatives and then attaching antimicrobial proteins via a click reaction can significantly reduce the formation of bacterial biofilms. clinicbarcelona.org The hydrophilic PEG layer itself helps to reduce non-specific protein adsorption, a primary step in biofilm formation.

The table below outlines strategies for the surface modification of biomedical implants, indicating where a molecule like Propargyl-PEG4-CH2CO2H would be applied.

| Modification Goal | Strategy | Role of Propargyl-PEG4-CH2CO2H | Desired Outcome |

| Improve Biocompatibility | Covalently attach a hydrophilic PEG layer to the implant surface. nih.gov | Acts as the PEGylating agent, with the carboxylic acid end attaching to the surface and the PEG chain exposed. cd-bioparticles.net | Reduced protein adsorption and improved interaction with surrounding tissue. nih.govnih.gov |

| Prevent Bacterial Infection | Functionalize the surface with antimicrobial agents. clinicbarcelona.org | Serves as a linker to first coat the surface and then attach azide-modified antimicrobial peptides via its propargyl group. creative-biolabs.comclinicbarcelona.org | Inhibition of bacterial colonization and biofilm formation on the implant. clinicbarcelona.org |

| Promote Tissue Integration | Immobilize cell-binding peptides or growth factors on the surface. nih.gov | The propargyl group can be used to "click" on azide-functionalized bioactive molecules after the linker is anchored to the surface. creative-biolabs.comnih.gov | Enhanced cell adhesion, proliferation, and integration of the implant with host tissue. |

| Develop Diagnostic Surfaces | Attach capture probes (e.g., antibodies, nucleic acids) to a sensor chip. | The bifunctional nature allows for oriented immobilization of azide-modified probes on an amine-functionalized sensor surface. cd-bioparticles.netcreative-biolabs.com | Increased sensitivity and specificity of the diagnostic device. |

Analytical and Characterization Methodologies for Propargyl Peg4 Ch2co2h Conjugates

Advanced Spectroscopic Techniques for Structural Confirmation (e.g., High-Resolution NMR, Mass Spectrometry)

The initial and most critical step following the synthesis of a Propargyl-PEG4-CH2CO2H conjugate is the confirmation of its molecular structure. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic arrangement within a molecule. For Propargyl-PEG4-CH2CO2H conjugates, ¹H NMR and ¹³C NMR are routinely used.

¹H NMR: The proton NMR spectrum of a Propargyl-PEG4-CH2CO2H conjugate will exhibit characteristic signals. The propargyl group's terminal alkyne proton typically appears as a triplet, while the methylene (B1212753) protons adjacent to the alkyne and the PEG chain will have distinct chemical shifts. The formation of an amide bond through the carboxylic acid group results in the disappearance of the carboxylic acid proton signal and the appearance of a new amide proton signal, confirming successful conjugation.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data. The two carbons of the alkyne group have unique chemical shifts. The carbons of the PEG linker appear as a characteristic set of peaks, and the carbonyl carbon of the newly formed amide bond will have a specific resonance, providing further evidence of conjugation.

Mass Spectrometry (MS) is employed to determine the molecular weight of the conjugate, offering definitive proof of successful ligation. High-resolution mass spectrometry (HRMS) techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are particularly valuable.

ESI-MS: This technique is well-suited for analyzing polar and large molecules, making it ideal for PEGylated conjugates. It provides a precise mass-to-charge ratio (m/z) of the intact conjugate, allowing for the confirmation of the expected molecular weight.

MALDI-MS: Often used for larger biomolecules like proteins and peptides, MALDI-MS can verify the addition of the Propargyl-PEG4-CH2CO2H linker to these macromolecules.

In a study involving the synthesis of C5-modified 2'-deoxyuridine (B118206) triphosphates, HR ES-MS was used to confirm the mass of a PEGylated compound, demonstrating the utility of this technique in verifying complex molecular structures. semanticscholar.org

Chromatographic and Electrophoretic Methods for Purity and Conjugation Efficiency Assessment

Once the structure of the Propargyl-PEG4-CH2CO2H conjugate is confirmed, it is crucial to assess its purity and the efficiency of the conjugation reaction. Chromatographic and electrophoretic methods are the primary techniques used for this purpose.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating, identifying, and quantifying the components in a mixture.

Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode for analyzing PEGylated conjugates. It separates molecules based on their hydrophobicity. The starting materials (the biomolecule and the Propargyl-PEG4-CH2CO2H linker) will have different retention times than the final conjugate. By comparing the chromatograms of the reaction mixture before and after the conjugation, the efficiency of the reaction can be determined, and the purity of the isolated conjugate can be assessed. Purity is often confirmed to be ≥95% via HPLC.

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. It can be used to separate the larger conjugate from the smaller, unreacted linker molecules.

Capillary Electrophoresis (CE) offers high-resolution separation and is particularly useful for charged molecules like peptides and proteins. It separates molecules based on their charge-to-size ratio. CE can effectively resolve the unconjugated biomolecule from the singly and multiply PEGylated products.

The following table summarizes the application of these techniques:

| Technique | Principle | Application for Propargyl-PEG4-CH2CO2H Conjugates |

| RP-HPLC | Separation based on hydrophobicity | Purity assessment, quantification of conjugation efficiency |

| SEC-HPLC | Separation based on molecular size | Removal of unreacted linker, analysis of aggregation |

| CE | Separation based on charge-to-size ratio | Analysis of charged conjugates (e.g., peptides, proteins) |

Biophysical Characterization of Conjugate Interactions with Biological Targets

For Propargyl-PEG4-CH2CO2H conjugates designed to interact with biological targets, a variety of biophysical techniques are employed to characterize these interactions.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). ITC is particularly valuable for studying the interactions of small molecule conjugates with proteins. The use of PEG as an excipient in ITC buffers can help to reduce the aggregation of hydrophobic small molecules, allowing for more accurate measurement of binding thermodynamics. nih.gov

Surface Plasmon Resonance (SPR) is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. One of the binding partners is immobilized on the chip, and the other is flowed over the surface. SPR provides kinetic data, including association (ka) and dissociation (kd) rate constants, from which the binding affinity (Kd) can be calculated.

Dynamic Light Scattering (DLS) is used to determine the size distribution of particles in a solution. For Propargyl-PEG4-CH2CO2H conjugates, DLS can be used to assess their hydrodynamic radius and to detect the formation of aggregates. nih.gov This is particularly important for conjugates that are intended for in vivo applications, as aggregation can significantly impact their pharmacokinetic and pharmacodynamic properties.

In Vitro and In Vivo Performance Evaluation of Propargyl-PEG4-CH2CO2H-Derived Constructs

The ultimate test of a Propargyl-PEG4-CH2CO2H-derived construct is its performance in a biologically relevant setting. This involves both in vitro and in vivo evaluations.

In Vitro Assays: These are experiments conducted in a controlled environment outside of a living organism, typically in cell cultures.

Cell-Based Assays: The activity of the conjugate can be tested in relevant cell lines. For example, if the conjugate is an antibody-drug conjugate (ADC), its cytotoxicity towards cancer cells can be evaluated. fujifilm.com Studies in MCF7 cells have been used to assess the uptake of radiolabeled compounds. researchgate.net

Enzyme Assays: If the conjugate targets an enzyme, its inhibitory or modulatory activity can be measured.

Stability Assays: The stability of the conjugate in biological fluids, such as plasma or serum, is a critical parameter. This is often assessed by incubating the conjugate in the fluid and analyzing its degradation over time using HPLC or MS. The radiolabeled compound was stable, exhibited moderate binding to plasma protein (approx. 33%). researchgate.net

In Vivo Studies: These are experiments conducted in living organisms, such as mice or rats.

Pharmacokinetic (PK) Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the conjugate in the body. This involves administering the conjugate to the animal and measuring its concentration in blood and various tissues over time.

Pharmacodynamic (PD) Studies: These studies evaluate the biological effect of the conjugate in the organism. For a therapeutic conjugate, this would involve assessing its efficacy in a disease model.

Biodistribution Studies: For imaging agents or targeted drug delivery systems, biodistribution studies are performed to determine the localization of the conjugate in the body. This is often done using radiolabeled versions of the conjugate and imaging techniques like PET or SPECT, or by measuring the radioactivity in dissected tissues. Biodistribution experiments in normal rats confirmed the expected "in vivo" stability of the radiotracer but showed very high gastrointestinal and liver activity, which is inconvenient for "in vivo" applications. researchgate.net

The following table provides an overview of the in vitro and in vivo evaluation methods:

| Evaluation Type | Method | Purpose |

| In Vitro | Cell-Based Assays | Assess biological activity (e.g., cytotoxicity, receptor binding) |

| Enzyme Assays | Determine effects on enzyme function | |

| Stability Assays | Evaluate stability in biological fluids | |

| In Vivo | Pharmacokinetic Studies | Characterize ADME properties |

| Pharmacodynamic Studies | Assess biological efficacy | |

| Biodistribution Studies | Determine tissue localization |

Future Perspectives and Emerging Research Trajectories for Propargyl Peg4 Ch2co2h

Exploration of Next-Generation Bioorthogonal Chemistries for Expanded Applications

While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, the potential cytotoxicity of copper has prompted the development of catalyst-free alternatives. unive.itnih.govpreprints.org Research is increasingly focused on strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes strained alkynes like dibenzocyclooctyne (DBCO) for copper-free conjugation. nih.govpreprints.org The development of Propargyl-PEG4-CH2CO2H analogues incorporating these strained alkynes would broaden their applicability, particularly for in vivo studies where biocompatibility is paramount.

Another promising area is the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes, such as trans-cyclooctene (B1233481) (TCO). nih.govnih.gov This reaction is known for its exceptionally fast kinetics. nih.gov Creating bifunctional linkers that incorporate a tetrazine or a strained alkene instead of a terminal alkyne would allow for rapid bioconjugation, which is advantageous for applications like in vivo imaging and pretargeted therapy. nih.govresearchgate.net

Furthermore, the development of mutually orthogonal bioorthogonal reactions enables the simultaneous and selective labeling of multiple biomolecules. researchgate.net For instance, a system where a tetrazine-modified molecule reacts with a TCO-labeled target, while a propargyl-functionalized molecule independently reacts with an azide-labeled target, would allow for sophisticated multiplexed imaging and analysis. researchgate.net

Development of Multi-Valency and Branched Propargyl-PEG4-CH2CO2H Systems

Multivalent interactions, where multiple binding sites on a molecule engage with corresponding sites on a target, can significantly enhance affinity and specificity. nih.govacs.org Branched or multi-arm PEG linkers, which feature multiple PEG chains extending from a central core, are ideal scaffolds for creating multivalent constructs. researchgate.netprecisepeg.com

Future research will likely focus on synthesizing branched versions of Propargyl-PEG4-CH2CO2H, where a central core is functionalized with multiple propargyl-PEG arms. Such structures could be used to create antibody-drug conjugates (ADCs) with a higher drug-to-antibody ratio or to develop radiopharmaceuticals with enhanced tumor targeting and retention. nih.govacs.org For example, a tetravalent single-chain variable fragment (scFv) constructed using a multi-alkyne functionalized PEG linker has demonstrated increased tumor binding affinity. nih.gov

The design of these multivalent systems can be guided by molecular dynamics simulations to optimize the length and spacing of the PEG linkers for effective engagement with multiple target sites on a protein surface. researchgate.net

Integration into Gene Therapy and Cell Therapy Modalities

The principles of bioorthogonal chemistry are being increasingly applied to the fields of gene and cell therapy. Propargyl-PEG4-CH2CO2H and its derivatives could be used to modify the surface of cells, such as T-cells in CAR-T therapy, to enhance their targeting capabilities or to introduce additional functionalities. unive.it For instance, cells could be engineered to express azide-containing sugars on their surface, which could then be targeted with a propargyl-PEG-linked therapeutic or imaging agent. nih.gov

This approach could also be used to improve the delivery of gene therapies. Viral vectors or lipid nanoparticles could be functionalized with propargyl groups, allowing for the attachment of targeting ligands via click chemistry to improve their specificity for certain cell types.

Computational Chemistry and Machine Learning Approaches for Rational Design of Propargyl-PEG4-CH2CO2H-Based Molecules

The design of effective bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), often requires extensive empirical screening of linkers with different lengths and compositions. researchgate.netnih.gov Computational approaches, including molecular dynamics simulations and protein-protein docking, are becoming essential tools for the rational design of these complex molecules. researchgate.netnih.gov

These methods can be used to model the ternary complex formed between a target protein, a PROTAC, and an E3 ligase, providing insights into the optimal linker length and conformation. nih.gov Machine learning algorithms could be trained on existing data to predict the drug-like properties and efficacy of novel PROTACs incorporating Propargyl-PEG4-CH2CO2H linkers, thereby accelerating the design-build-test cycle.

High-Throughput Synthesis and Screening of Libraries Incorporating Propargyl-PEG4-CH2CO2H

The development of new therapeutics and diagnostic agents often relies on the synthesis and screening of large libraries of compounds. sygnaturediscovery.comiacademic.inforesearchgate.net The modular nature of click chemistry makes Propargyl-PEG4-CH2CO2H an ideal building block for combinatorial synthesis. nih.govresearchgate.net

Future research will likely involve the development of automated, high-throughput platforms for the synthesis of libraries of molecules based on the Propargyl-PEG4-CH2CO2H scaffold. For example, a library of PROTACs could be generated by reacting a panel of target protein binders with an array of E3 ligase ligands via a Propargyl-PEG4-CH2CO2H linker. researchgate.net These libraries can then be rapidly screened for biological activity using high-throughput assays, significantly accelerating the discovery of new lead compounds. sygnaturediscovery.comiacademic.info

Interactive Data Table: Emerging Research Trajectories for Propargyl-PEG4-CH2CO2H

| Research Area | Key Focus | Potential Applications | Relevant Chemistries |

| Next-Generation Bioorthogonal Chemistry | Development of copper-free and faster reaction chemistries. | In vivo imaging, multiplexed labeling, pretargeted therapy. | SPAAC, IEDDA, Mutually Orthogonal Reactions. |

| Multivalent and Branched Systems | Synthesis of molecules with multiple propargyl-PEG arms. | Enhanced affinity ADCs, improved radiopharmaceuticals. | Branched PEG synthesis, click chemistry. |

| Gene and Cell Therapy Integration | Surface modification of cells and delivery vectors. | Targeted CAR-T therapy, specific gene delivery. | Bioorthogonal cell surface labeling, click chemistry. |

| Computational Design | Use of in silico methods to predict molecular properties and interactions. | Rational design of PROTACs and other bifunctional molecules. | Molecular dynamics, protein-protein docking, machine learning. |

| High-Throughput Synthesis and Screening | Automated synthesis and rapid screening of compound libraries. | Accelerated drug discovery, lead optimization. | Combinatorial chemistry, click chemistry, high-throughput screening assays. |

Q & A

Q. What are the key physical and chemical properties of Propargyl-PEG4-CH2CO2H relevant to its handling in laboratory settings?

Propargyl-PEG4-CH2CO2H (CAS 1694731-93-5) is a heterobifunctional linker with a propargyl group for click chemistry and a carboxylic acid for conjugation. Key properties include:

- Molecular weight : 246.257 g/mol (theoretical), though slight variations (e.g., 246.3 g/mol) may arise from experimental determination methods .

- Solubility : Highly soluble in water and organic solvents (e.g., DMSO, methanol, chloroform), enabling flexibility in reaction conditions .

- Physical state : Typically appears as a white powder or viscous liquid, depending on purity and storage conditions .

- Thermal stability : Predicted boiling point of 375.0±32.0°C, suggesting stability under standard laboratory temperatures .

Q. How should researchers prepare stock solutions of Propargyl-PEG4-CH2CO2H to ensure reproducibility in experiments?

- Solvent selection : Use high-purity solvents (e.g., anhydrous DMSO or methanol) to prevent hydrolysis of the carboxylic acid group .

- Concentration standardization : Prepare stock solutions at 10–50 mM, validated via gravimetric analysis or UV-Vis spectroscopy (using ε values from technical datasheets).

- Storage : Aliquot and store at -20°C under inert gas (e.g., argon) to minimize oxidation .

Q. What analytical techniques are commonly used to confirm the purity of Propargyl-PEG4-CH2CO2H?

- Liquid chromatography-mass spectrometry (LC-MS) : To verify molecular ion peaks ([M+H]+ or [M-Na]+) and detect impurities.

- Nuclear magnetic resonance (NMR) : 1H/13C NMR to confirm structural integrity (e.g., PEG4 spacer peaks at δ 3.5–3.7 ppm) .

- Thin-layer chromatography (TLC) : For rapid purity assessment using silica plates and UV/iodine visualization .

Advanced Research Questions

Q. How can researchers design experiments to validate the conjugation efficiency of Propargyl-PEG4-CH2CO2H in click chemistry reactions?

- Reaction optimization : Test copper-catalyzed (CuAAC) vs. strain-promoted (SPAAC) azide-alkyne cycloaddition under varying pH (6.5–8.5), temperature (25–37°C), and catalyst concentrations .

- Analytical validation :

- Use HPLC with UV/Vis or fluorescence detection to quantify unreacted starting materials.

- Employ MALDI-TOF or ESI-MS to confirm conjugate formation .

- Controls : Include negative controls (e.g., omission of catalyst) and internal standards (e.g., azide-functionalized fluorophores) .

Q. What methodologies are recommended to resolve discrepancies in molecular weight measurements of Propargyl-PEG4-CH2CO2H conjugates?

- Multi-technique validation : Compare data from SEC-MALS (size-exclusion chromatography with multi-angle light scattering), LC-MS, and NMR diffusion-ordered spectroscopy (DOSY) to address polydispersity or aggregation issues .

- Error analysis : Quantify instrument-specific uncertainties (e.g., ±0.1% for high-resolution MS) and batch-to-batch variability via triplicate measurements .

Q. How should researchers statistically analyze data from high-throughput screening of Propargyl-PEG4-CH2CO2H-based drug conjugates?

- False discovery rate (FDR) control : Apply the Benjamini-Hochberg procedure to adjust p-values in multiple hypothesis testing (e.g., cytotoxicity assays across 100+ cell lines) .

- Dose-response modeling : Use nonlinear regression (e.g., four-parameter logistic curve) to calculate IC50 values with 95% confidence intervals .

Q. What strategies can mitigate batch-to-batch variability in Propargyl-PEG4-CH2CO2H synthesis?

- Process standardization :

- Monitor reaction progress via in-situ FTIR for propargyl group incorporation.

- Implement orthogonal purification (e.g., dialysis followed by size-exclusion chromatography) .

- Quality control : Establish acceptance criteria (e.g., ≥95% purity via LC-MS, endotoxin levels <0.1 EU/mg for in vivo use) .

Q. How can researchers ensure reproducibility when using Propargyl-PEG4-CH2CO2H in preclinical studies?

- NIH guideline compliance : Document synthesis protocols, storage conditions, and characterization data in line with NIH preclinical reporting standards (e.g., ARRIVE 2.0 guidelines) .

- Data transparency : Share raw NMR/MS spectra and chromatograms in public repositories (e.g., Zenodo) with DOI-linked citations .

Methodological Resources

- Experimental design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions and PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies .

- Data collection : Adopt AP® Physics 2 guidelines for systematic data collection (e.g., defining variables, calibrating instruments) .

- Ethical reporting : Follow institutional review protocols for chemical safety and data integrity, as outlined in preclinical checklists .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.